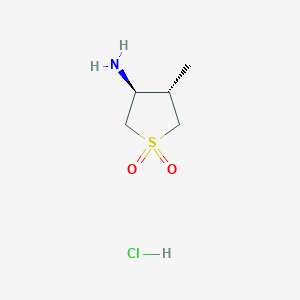
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a chemical compound with the CAS Number: 25021-08-3. It has a molecular weight of 155.11 . It’s a solid substance stored at 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The linear formula of this compound is C6H5NO4 . The InChI Code is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid substance . It’s stored at 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Electrogeneration of Hydroxyl Radicals
The study conducted by Marselli et al. (2003) highlights the electrogeneration of hydroxyl radicals at boron-doped diamond electrodes, using derivatives of salicylic acid, including hydroxylated products like 2,5-dihydroxybenzoic acid, to investigate the oxidation process involving hydroxyl radicals as intermediates (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).
Absorption Material Development
Feng et al. (2011) explored the use of p-hydroxybenzoic acid as a template for the self-assembly of cucurbit[5]uril, leading to structures with significant absorption capabilities for volatile organic compounds, which could have implications for environmental cleanup and filtration technologies (Feng, Chen, Zhang, Xue, Zhu, Tao, & Day, 2011).
Fluorescent Labeling in Biopolymers
Crovetto et al. (2008) synthesized a fluorescent derivative aimed at labeling amine residues in biopolymers, demonstrating its application in labeling RNA, which could have significant implications for research in molecular biology and genetics (Crovetto, Rios, Alvarez-Pez, Paredes, Lozano–Velez, del Valle, & Talavera, 2008).
Analytical Chemistry Enhancements
Papac, Wong, and Jones (1996) investigated alternative matrices for MALDI/TOF mass spectrometry, focusing on the analysis of acidic oligosaccharides and glycopeptides. This work underlines the importance of derivates of hydroxybenzoic acid in improving the sensitivity and accuracy of mass spectrometric analyses (Papac, Wong, & Jones, 1996).
Cardiovascular Health Implications
Juurlink et al. (2014) delved into how hydroxybenzoic acid isomers, including 2,5-dihydroxybenzoic acid (gentisic acid), can influence cardiovascular health. Their study highlights the potential of these compounds to mitigate aging-related cardiovascular issues such as hypertension and atherosclerosis (Juurlink, Azouz, Aldalati, Altinawi, & Ganguly, 2014).
Antioxidant and Electrochemical Behavior Studies
Poojari et al. (2016) focused on the antioxidant properties and electrochemical behavior of acetyl salicylic acid derivatives, highlighting the potential of these compounds in the prevention of diseases like cancer and coronary heart disease through their role in impeding oxidative stress (Poojari, Sunil, Kamath, Ananda, & Kiran, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the compound contains a maleimide group . Maleimide groups are known to react with thiol groups, which are present in cysteine residues of proteins . Therefore, it can be inferred that the compound may target proteins with cysteine residues.
Mode of Action
The maleimide group in the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of the compound with a biomolecule containing a thiol, such as a protein . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-1-2-8(7(5-6)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEASBOFBGBEJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)
![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide](/img/structure/B2886627.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)

